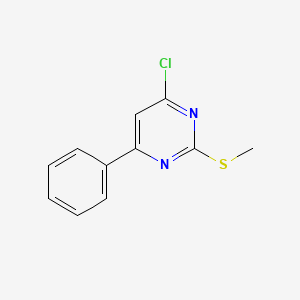

4-クロロ-2-メチルスルファニル-6-フェニルピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

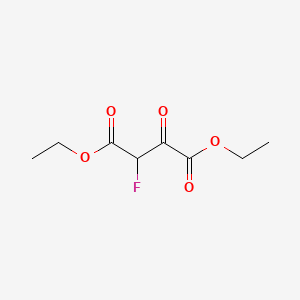

“4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It is also known by its CAS number 91063-60-4 .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” were not found, a related compound, “4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives,” was synthesized using fenclorim as a lead compound . The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The InChI code for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 . The molecular weight of the compound is 236.72 g/mol .Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 236.72 g/mol . The compound has a topological polar surface area of 51.1 Ų and a complexity of 197 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学的研究の応用

作用機序

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is believed to act as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the metabolism of pyrimidine compounds, and the inhibition of this enzyme by 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine may be responsible for its potential applications in medicinal chemistry and drug discovery.

Biochemical and Physiological Effects

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is able to inhibit the growth of several types of cancer cells, including breast, lung, and ovarian cancer cells. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of bacterial and fungal infections.

実験室実験の利点と制限

The use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is that it is relatively easy to synthesize in a laboratory setting, allowing for quick and cost-effective experiments. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is relatively stable and has a low solubility in water, making it suitable for use in a variety of experiments. However, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is highly toxic and should be handled with extreme caution.

将来の方向性

The potential applications of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine are numerous and there are many potential future directions for research. Further studies could focus on the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an anti-cancer agent and its potential use in the treatment of bacterial and fungal infections. Additionally, further research could be conducted to explore 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine’s potential as a starting material for the synthesis of other pyrimidine derivatives. Finally, further studies could be conducted to explore the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an inhibitor of dihydropyrimidine dehydrogenase (DPD).

合成法

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine and an alkali metal hydride such as sodium hydride. This reaction takes place in an inert atmosphere such as nitrogen or argon and requires a temperature of around 100°C. Other methods of synthesis include the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine with a Grignard reagent, a Wittig reaction, and a reaction with a metal halide.

Safety and Hazards

特性

IUPAC Name |

4-chloro-2-methylsulfanyl-6-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEESGEQPRKDJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287168 |

Source

|

| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91063-60-4 |

Source

|

| Record name | NSC49449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)